2-Aminononanoic acid

説明

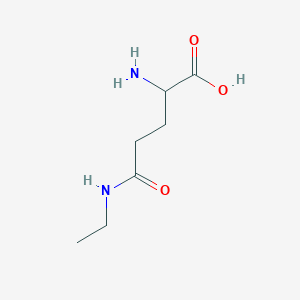

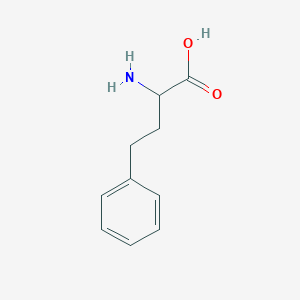

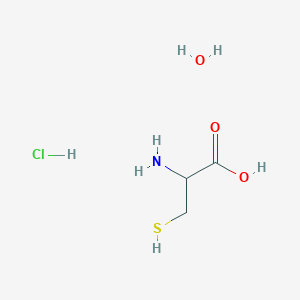

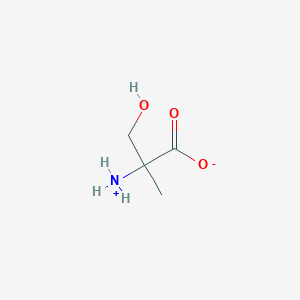

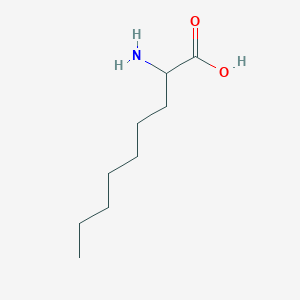

2-Aminononanoic acid is a compound with the molecular formula C9H19NO2 . It has an average mass of 173.253 Da and a monoisotopic mass of 173.141586 Da .

Molecular Structure Analysis

The molecular structure of 2-Aminononanoic acid consists of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for the compound is 1S/C9H19NO2/c1-2-3-4-5-6-7-8 (10)9 (11)12/h8H,2-7,10H2,1H3, (H,11,12) .Physical And Chemical Properties Analysis

2-Aminononanoic acid is a solid at room temperature . The compound should be stored in a dry place at room temperature .科学的研究の応用

Nucleic Acid Research

2-Aminopurine (2AP), a fluorescent analog of guanosine and adenosine, provides insights into nucleic acid structure and dynamics. Time-dependent density functional theory has been used to describe the excited-state properties of 2AP, revealing different quenching mechanisms when stacked with purines and pyrimidines, thus affecting fluorescence lifetimes and quantum yields (Jean & Hall, 2001).

Asymmetric Catalysis

2-Aminocyclohexanol derivatives have been effectively used as ligands in asymmetric catalysis. A protocol for the resolution of these derivatives results in enantiomers with high enantiomeric excess, enabling applications in phenyl transfer reactions and transfer hydrogenations of aryl ketones (Schiffers et al., 2006).

Glycan Analysis

2-Aminobenzoic acid (2-AA) is utilized for labeling N-glycans on a MALDI target through nonreductive amination. This simplifies the glycan analysis in mass spectrometry and is applicable for various glycomics studies, especially when analyzing limited amounts of glycoproteins (Hronowski et al., 2020).

Protein Research and Engineering

(2 R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy) phenyl) propanoic acid (FnbY), an unnatural amino acid, is genetically encoded in cells to introduce covalent bonds into proteins. This is useful for protein research and engineering, allowing targeting of various residues in vivo (Liu et al., 2019).

Solvent Effects on Solubility

Research on the solubility of 2-amino-3-methylbenzoic acid in various solvents is crucial for its purification. Understanding the solvent effects on solubility can inform decisions in chemical processes and product formulation (Zhu et al., 2019).

Synthesis of Functionalized Compounds

Efficient synthetic methods for creating functionalized 2-amino hydropyridines and 2-pyridinones have been developed, contributing to the field of organic chemistry and offering potential applications in various areas including pharmaceuticals (Sun et al., 2011).

Nucleic Acid Scaffolding

Incorporating 2'-amino-LNA nucleotides into nucleic acids facilitates the formation of function-rich assemblies. This is significant for nanotechnology, biomedical, and material science applications, offering high potential for diagnostic probes and therapeutics (Astakhova & Wengel, 2014).

Green Chemistry

Taurine (2-aminoethanesulfonic acid) is employed as a bio-organic catalyst in green chemistry. Its use in various organic reactions, such as the Knoevenagel reaction, exemplifies its role in promoting environmentally friendly and efficient chemical processes (Shirini & Daneshvar, 2016).

CO2 Absorption Studies

Amino acids neutralized with amines, including 2-amino-2-methyl-1-propanol, serve as CO2 absorbents. Understanding their interactions provides insights into developing more efficient solvents with better environmental footprints (Ciftja et al., 2014).

NMR Applications in Peptide Research

The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline amino acids and their incorporation into peptides showcases their use in 19F NMR, aiding peptide research and medicinal chemistry (Tressler & Zondlo, 2014).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions, including derivatives of 2-amino acids, act as corrosion inhibitors for mild steel. Their study integrates experimental and theoretical methods, contributing to the development of novel, environmentally friendly corrosion inhibitors (Srivastava et al., 2017).

Industrial Production of Amino Acids

The use of Corynebacterium glutamicum in the production of L-amino acids, including 2-amino acids, demonstrates the industrial applications of these compounds in food, feed, and pharmaceutical industries (Wendisch et al., 2016).

Antibacterial Activity and Molecular Docking

Synthesis of 2-amino-3-cyanopyridine derivatives, including their evaluation for antibacterial activity, showcases the potential of 2-amino acids in the development of new antibacterial agents (Kibou et al., 2022).

Isotopic Labeling for Biomedical Research

α-Deuterated α-amino acids, including α-2H-α-amino acids, are used in advanced biomedical research, demonstrating the significance of isotopically labeled 2-amino acids in scientific studies (Takeda et al., 2017).

Microwave Sterilization in Food Processing

Chemical marker M-2 formation in mashed potato under microwave sterilization is influenced by amino acids, offering a method to evaluate heating patterns in food processing (Pandit et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement is H319, which means it causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

2-aminononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPFOKXICYJJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminononanoic acid | |

CAS RN |

5440-35-7 | |

| Record name | 5440-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminononanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。